molecular formula C16H11FO B3231451 5-Fluoro-2-(p-tolylethynyl)benzaldehyde CAS No. 1322091-23-5

5-Fluoro-2-(p-tolylethynyl)benzaldehyde

Cat. No. B3231451
CAS RN: 1322091-23-5
M. Wt: 238.26 g/mol
InChI Key: RYDZSUMNTMTEKW-UHFFFAOYSA-N
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Description

5-Fluoro-2-(p-tolylethynyl)benzaldehyde, also known as FTEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTEB is a highly reactive aldehyde that is synthesized using a multi-step process. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 5-Fluoro-2-(p-tolylethynyl)benzaldehyde and its derivatives have been explored for their potential in synthesizing medically significant compounds. A notable application includes the synthesis of fluoro-substituted tris-chalcones derivatives, which demonstrated inhibitory activities against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting potential for treating diseases like glaucoma, leukemia, epilepsy, Alzheimer's disease, and type-2 diabetes mellitus (Burmaoglu et al., 2019).

Chemical Synthesis and Organic Chemistry

  • This compound is instrumental in organic chemistry for the development of new synthetic routes. For example, in the synthesis of fluorenones from benzaldehydes, which involves a Pd(II)-catalyzed C(sp2)-H functionalization cascade, this compound can be a key intermediate (Chen et al., 2017).

Radiotracer Development for Medical Imaging

  • The compound is also relevant in the development of radiotracers for positron emission tomography (PET) imaging. For instance, the synthesis of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, a PET imaging agent for the metabotropic glutamate subtype 5 receptor, utilizes similar fluorinated compounds in its synthesis (Lim et al., 2014).

Fluorine Chemistry in Drug Development

  • In drug development, fluorine chemistry plays a crucial role. The compound’s fluorine-substituted derivatives can be used to create analogs of existing drugs, enhancing their properties such as metabolic stability or binding affinity. For instance, the synthesis of fluorinated analogues of combretastatin A-4, which showed potent anticancer properties, highlights the importance of fluorine in medicinal chemistry (Lawrence et al., 2003).

Electrochromic Properties

  • Exploring the electrochromic properties of new fluorophores, including those containing triphenylamine moieties, highlights the potential of this compound in developing materials with interesting optical and electronic properties (Kim et al., 2005).

Future Directions

For more detailed information, consider referring to relevant scientific literature .

properties

IUPAC Name

5-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-8-9-16(17)10-15(14)11-18/h2-5,8-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDZSUMNTMTEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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